molecular formula C19H23N5O2 B2745788 (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-30-6

(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2745788
CAS No.: 2034273-30-6
M. Wt: 353.426
InChI Key: JNHKSUXZKAKPOC-UHFFFAOYSA-N
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Description

The compound (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a molecule of interest in various scientific fields due to its unique structural components. With an intricate framework, this compound merges features from dimethylamino phenyl, morpholino, and pyrrolo[3,4-d]pyrimidine systems, making it relevant in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves multi-step synthetic procedures:

  • Initial Formation: : The journey begins with the construction of the pyrrolo[3,4-d]pyrimidine core, typically through cyclization reactions involving appropriate starting materials under controlled temperature and solvent conditions.

  • Morpholino Addition: : The morpholino group is introduced via nucleophilic substitution reactions, with morpholine reacting under basic conditions to attach to the pyrrolo[3,4-d]pyrimidine ring.

  • Dimethylamino Phenyl Integration: : The dimethylamino phenyl group is incorporated through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

In industrial settings, large-scale production employs:

  • High-yield routes ensuring minimal side products.

  • Efficient catalysts and solvents that support scalability.

  • Stringent quality control measures to maintain purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride.

  • Substitution: : The aromatic rings enable various substitution reactions, particularly with halides under Friedel-Crafts conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride.

  • Substituting Agents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : Conversion to ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of functional groups like nitro, alkyl, or acyl groups.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Industry: : As a precursor in the manufacturing of dyes and specialty chemicals.

Mechanism of Action

The mechanism of action is grounded in the interaction of its various functional groups with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or proteins where the compound's binding affinity leads to biological responses.

  • Pathways Involved: : The pathways often involve inhibition or activation of enzymatic functions, altering cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

  • (3-(methylamino)phenyl)(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

  • (4-(dimethylamino)phenyl)(2-pyrrolidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Highlighting Uniqueness

The uniqueness lies in:

  • The specific positioning and type of functional groups (dimethylamino, morpholino).

  • The tailored synthetic pathways that grant it distinctive physical and chemical properties.

  • Enhanced biological activity profiles compared to other similar structures.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22(2)16-5-3-4-14(10-16)18(25)24-12-15-11-20-19(21-17(15)13-24)23-6-8-26-9-7-23/h3-5,10-11H,6-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKSUXZKAKPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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